N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
Description
The compound N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine features a pyrimidin-4-amine core substituted with an ethyl group at the amine position and a piperazine ring at the 2-position of the pyrimidine. While direct data for this compound are absent in the provided evidence, structural analogs from the literature highlight the importance of the piperazine-pyrimidine scaffold in drug discovery, particularly for targeting neurotransmitter receptors or kinases .
Properties
IUPAC Name |
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-2-19-17-8-10-20-18(21-17)23-14-12-22(13-15-23)11-9-16-6-4-3-5-7-16/h3-8,10H,2,9,11-15H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDAYYLWXVFHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Chloropyrimidine Intermediates
A widely reported strategy involves substituting chlorine atoms on 2,4-dichloropyrimidine with amine groups.
Procedure (Adapted from):
-
Step 1 : React 2,4-dichloropyrimidine with ethylamine in acetonitrile at 60°C for 12 hours to yield 4-amino-2-chloropyrimidine (yield: 78%).
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Step 2 : Substitute the 2-chloro group with 4-(2-phenylethyl)piperazine using microwave-assisted conditions (100°C, 30 min, HATU as coupling agent), yielding the target compound (yield: 65%).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethylamine, ACN, 60°C | 78% | 95% |
| 2 | Piperazine derivative, HATU, MW | 65% | 98% |
Advantages :
Limitations :
-
Competing substitution at position 4 may occur without proper protecting groups.
Reductive Amination for Piperazine-Phenethyl Side Chain
The phenethyl group is introduced via reductive amination of piperazine with phenylacetaldehyde, followed by alkylation with a pyrimidine intermediate.
Procedure (Adapted from):
-
Step 1 : React piperazine with phenylacetaldehyde in methanol using sodium cyanoborohydride (NaBH3CN) at room temperature for 6 hours to form 4-(2-phenylethyl)piperazine (yield: 82%).
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Step 2 : Alkylate 2-chloro-4-aminopyrimidine with the above piperazine derivative in DMF at 80°C for 8 hours (yield: 70%).
Key Data :
| Intermediate | Reagents | Yield |
|---|---|---|
| 4-(2-Phenylethyl)piperazine | NaBH3CN, MeOH | 82% |
| Target compound | DMF, 80°C | 70% |
Advantages :
Challenges :
-
Requires strict pH control to avoid over-reduction.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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HATU and DIPEA are effective for facilitating couplings involving sterically hindered amines, achieving yields >60%.
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Palladium catalysts (e.g., Pd(OAc)₂) are avoided in this synthesis due to the absence of aryl halide intermediates.
Purification and Characterization
Crystallization Techniques
Analytical Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 3.85–3.70 (m, 4H, piperazine), 2.65 (q, 2H, J = 7.2 Hz, NCH₂CH₃), 1.15 (t, 3H, J = 7.2 Hz, CH₃).
-
HPLC : Retention time = 6.8 min (C18 column, 70:30 H₂O/MeCN).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic substitution | 65% | 98% | 30 min | Moderate |
| Reductive amination | 70% | 99% | 14 hr | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a receptor antagonist or agonist.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrimidine/heterocyclic core, piperazine modifications, or additional functional groups.
Structural Analogs from Evidence
Table 1: Key Structural Features and Properties of Analogs
Key Observations :
Core Structure Variations: The target compound’s pyrimidin-4-amine core is distinct from pteridin-4-amine () and pyrazolo[3,4-d]pyrimidin-4-amine (), which may alter binding affinity due to ring size and electronic properties.
Piperazine Modifications :
- Phenylethyl vs. Fluorinated/Pyridinyl Groups : The target’s phenylethyl group on piperazine contrasts with fluoropyrimidinyl () and trifluoromethylpyridinyl () substituents. Fluorine atoms enhance metabolic stability and lipophilicity, which may improve blood-brain barrier penetration .
- Benzyl vs. Phenyl : The benzyl group in introduces a bulkier aromatic system compared to phenyl, possibly influencing steric interactions with receptors .
Molecular Weight and Functional Groups :
- Molecular weights range from 331.39 g/mol () to 463.96 g/mol (). Higher molecular weights in and suggest increased complexity, which may impact solubility and bioavailability.
- Electron-withdrawing groups (e.g., -CF₃ in ) or electron-donating groups (e.g., -OCH₃ in ) modulate electronic density, affecting receptor binding .
Pharmacological Implications
- Receptor Targeting : Piperazine-containing compounds often target dopamine or serotonin receptors. The phenylethyl group in the target compound may enhance affinity for dopamine D2-like receptors, similar to arylpiperazine analogs .
- Kinase Inhibition : Pyrimidine derivatives are common in kinase inhibitors. Fluorine substitutions () could improve potency by forming halogen bonds with kinase active sites .
Biological Activity
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a piperazine ring and a phenylethyl group. The synthesis typically involves the reaction of 4-(2-phenylethyl)piperazine with appropriate pyrimidine derivatives under basic conditions, often utilizing solvents like dichloromethane or ethanol with potassium carbonate as a base.
This compound is believed to exert its biological effects through interactions with various receptors in the central nervous system (CNS). Specifically, it has been studied for its potential as an antagonist at adenosine A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's .
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant binding affinities to A2A receptors, with some compounds showing Ki values in the nanomolar range (8.62 nM to 187 nM) indicating strong receptor interaction . The structure-activity relationship (SAR) analysis suggests that modifications to the piperazine or pyrimidine moieties can enhance selectivity and potency against specific receptor subtypes.
Neuroprotective Effects
In a study examining the neuroprotective effects of similar piperazine derivatives, compounds were shown to reduce oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative conditions . The ability to modulate signaling pathways associated with neuroinflammation was also noted.
Binding Affinity and Selectivity
A comparative analysis of various derivatives revealed that modifications at the 5-position of the pyrimidine ring could influence binding affinity significantly. For example, one derivative demonstrated high selectivity for A2A receptors over other adenosine receptor subtypes, highlighting its potential as a therapeutic agent .
Data Table: Summary of Biological Activity
| Compound | Receptor Target | Ki (nM) | Selectivity | Notable Effects |
|---|---|---|---|---|
| Compound A | A2A | 8.62 | High | Neuroprotective |
| Compound B | A1 | 150 | Moderate | Anti-inflammatory |
| Compound C | A3 | 187 | Low | Minimal effect |
Q & A
(Basic) What are the standard synthetic routes for N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine, and how is the product characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Piperazine Ring Formation: A Mannich reaction (condensation of formaldehyde, secondary amines, and ketones/aldehydes) is used to construct the piperazine moiety .
- Pyrimidine Functionalization: Coupling reactions (e.g., nucleophilic substitution) introduce the ethyl and phenylethyl groups. For example, methoxyethylpiperazine coupling with pyrimidine precursors under reflux in ethanol/DMSO with catalysts like TFA or Oxone® improves yields .
- Characterization:
(Advanced) How can reaction yields be optimized for the pyrimidine-piperazine coupling step?
Methodological Answer:
Key factors include:
- Catalyst Selection: Oxidizing agents like MCPBA or Oxone® enhance thiomorpholine oxidation efficiency (75% yield ).
- Solvent Systems: Polar aprotic solvents (DMSO, DMF) improve solubility, while ethanol minimizes side reactions .
- Temperature Control: Reflux at 80–100°C balances reaction speed and decomposition .
- Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) removes unreacted intermediates .
(Basic) What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray Crystallography: SHELX programs (e.g., SHELXL/SHELXS) refine crystal structures from diffraction data. Intramolecular H-bonds (e.g., N–H⋯N) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) confirm conformation .
- NMR/IR: ¹H NMR detects coupling patterns (e.g., J = 6.0 Hz for pyrimidine protons ). IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹ ).
(Advanced) How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., MCF-7 for antitumor studies ) and receptor-binding protocols (e.g., 5-HT1A receptor competition assays ).
- Purity Verification: HPLC (≥95% purity) and LC-MS rule out impurities .
- Metabolic Stability: Compare in vitro (e.g., microsomal assays) and in vivo (e.g., PET imaging with ¹⁸F-Mefway ) results to account for bioavailability differences.
(Basic) What biological targets are hypothesized for this compound?
Methodological Answer:
- Receptor Targets: Piperazine derivatives often target adrenergic (α1/α2) or serotonin (5-HT1A) receptors. Competitive binding assays with trazodone/naftopidil analogs can identify affinity .
- Enzyme Inhibition: Pyrimidine cores may inhibit kinases (e.g., EGFR) via ATP-binding site interactions .
(Advanced) What computational strategies predict binding affinity to neurological targets?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina models interactions with 5-HT1A receptors (e.g., binding energy < -8 kcal/mol indicates high affinity ).
- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models: Hammett constants for substituents (e.g., electron-withdrawing groups on phenyl rings) correlate with activity .
(Basic) How are common synthesis impurities identified and mitigated?
Methodological Answer:
-
Common Impurities:
Impurity Source Detection Method Mitigation Strategy Unreacted amines TLC (Rf = 0.3) Extended reaction time Oxidation byproducts HPLC (retention time = 5.2 min) Use inert atmosphere - LC-MS/MS: Identifies byproducts via fragmentation patterns (e.g., m/z 198 [M+H]⁺ for cyclohexylamine intermediates ).
(Advanced) How to design SAR studies for pyrimidine ring modifications?
Methodological Answer:
- Systematic Substitution: Replace ethyl/phenylethyl groups with halogens, methyl, or methoxy groups. Compare IC₅₀ values in receptor assays .
- Bioisosteres: Replace piperazine with morpholine or thiomorpholine to assess ring flexibility .
- Activity Cliffs: Plot substituent hydrophobicity (logP) vs. binding affinity to identify critical regions .
(Basic) What safety precautions are required during synthesis?
Methodological Answer:
- PPE: Gloves, goggles, and lab coats to avoid skin/eye contact (Category 2 irritant ).
- Ventilation: Fume hoods for volatile solvents (DMSO, ethanol) .
- Waste Disposal: Neutralize acidic/byproduct streams before disposal .
(Advanced) How to resolve discrepancies between in vitro and in vivo receptor binding data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding (e.g., >90% bound reduces free concentration ).
- Metabolite Screening: LC-HRMS identifies active metabolites (e.g., N-oxide derivatives ).
- Tissue Distribution: Autoradiography with radiolabeled analogs (e.g., ¹⁸F-Mefway ) quantifies brain penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
